![molecular formula C11H13N3O2 B1609123 2-[3-(4-Metoxifenil)-1,2,4-oxadiazol-5-il]etanamina CAS No. 885953-52-6](/img/structure/B1609123.png)

2-[3-(4-Metoxifenil)-1,2,4-oxadiazol-5-il]etanamina

Descripción general

Descripción

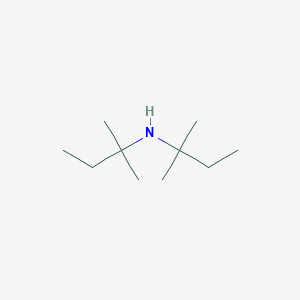

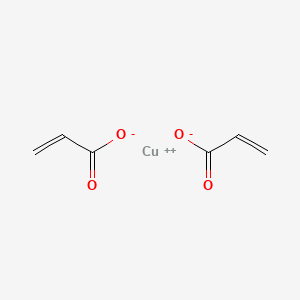

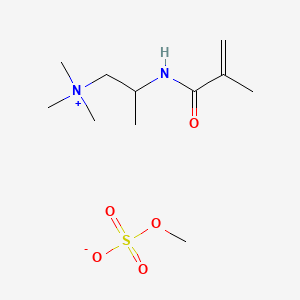

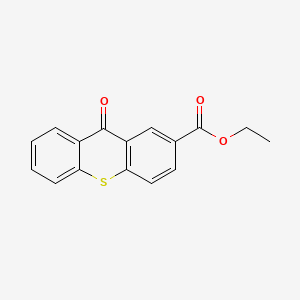

The compound “2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine” is a complex organic molecule. It contains a methoxyphenyl group, an oxadiazole ring, and an ethanamine group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The methoxyphenyl group would add aromaticity to the molecule, and the ethanamine group would introduce a basic nitrogen .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxadiazole ring might participate in electrophilic substitution reactions, while the ethanamine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and ethanamine group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Catalizador de la reacción de Pictet-Spengler

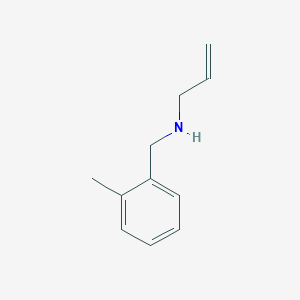

Este compuesto sirve como una fenetilamina activada en la reacción de Pictet-Spengler, que es una reacción química que sintetiza tetrahidroisoquinolinas . Se utiliza particularmente en presencia de ácido perfluorooctanosulfónico, un ácido fuerte que actúa como catalizador. Esta aplicación es significativa en la síntesis de varios compuestos alcaloides.

Síntesis de 1,3-oxacepinas

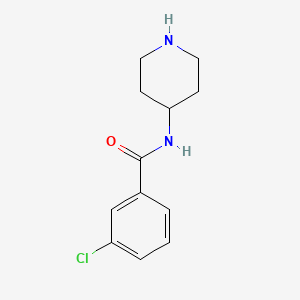

Otra aplicación notable es en la síntesis de 1,3-oxacepinas mediante acoplamiento intramolecular catalizado por paladio . Las 1,3-oxacepinas son compuestos heterocíclicos de siete miembros con posibles actividades farmacológicas, incluidas las propiedades anticonvulsivas y antiinflamatorias.

Mecanismo De Acción

Target of Action

Oxadiazoles, the core structure of this compound, have been known to interact with a wide range of targets due to their versatile structure .

Mode of Action

Oxadiazoles have been known to interact with their targets in various ways, depending on the substituents attached to the oxadiazole ring . The presence of the methoxyphenyl group could potentially influence the interaction with its targets.

Biochemical Pathways

Oxadiazoles have been known to affect various biochemical pathways, depending on their structure and the nature of their targets .

Pharmacokinetics

The presence of the methoxyphenyl group could potentially influence its pharmacokinetic properties .

Result of Action

Oxadiazoles have been known to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine in lab experiments is its high selectivity for SERT, which allows for more precise manipulation of serotonin levels in the brain. However, one limitation is that 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is not very water-soluble, which can make it difficult to administer in certain experiments.

Direcciones Futuras

There are several future directions for research on 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, more research is needed to fully understand the effects of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine on the body and its potential side effects. Finally, there is potential for 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine to be used as a tool to study the role of serotonin in various physiological processes.

Safety and Hazards

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11/h2-5H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZACEUGSCZILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406779 | |

| Record name | 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885953-52-6 | |

| Record name | 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.